molecular formula C13H17Cl2N3OS B2791693 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216711-88-4

7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2791693
CAS No.: 1216711-88-4
M. Wt: 334.26
InChI Key: SVBYBJJSBCUOGP-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Introduction of the chloro and methoxy groups: These functional groups are introduced through substitution reactions using suitable reagents.

    Attachment of the piperazine moiety: The piperazine ring is attached to the benzo[d]thiazole core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole
  • 4-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole
  • 7-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole

Uniqueness

7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical and biological properties. These functional groups can enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-4-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS.ClH/c1-16-5-7-17(8-6-16)13-15-11-10(18-2)4-3-9(14)12(11)19-13;/h3-4H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBYBJJSBCUOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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